4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine and related compounds involves various chemical reactions, including cyclization, nucleophilic ring-opening, and cross-coupling reactions. For example, hydroxyapatite catalyzed cyclization of aryl chalcones and urea under solvent-free conditions using microwave irradiation has been reported to yield oxazine amine derivatives in high yields, highlighting a method for synthesizing compounds with a similar oxazol-amine structure (Thirunarayanan, 2014)1. Additionally, copper-catalyzed intramolecular cyclization of functionalized enamides is an efficient two-step synthesis method for 2-phenyl-4,5-substituted oxazoles, demonstrating the versatility of synthetic approaches for oxazoline derivatives (Kumar et al., 2012)2.
Molecular Structure Analysis
The molecular structure of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine derivatives has been characterized by various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. The oxazoline ring is typically planar or nearly planar, contributing to the compound's unique chemical properties. For instance, the study by Karczmarzyk et al. (2011) on a related compound shows the oxazoline ring's planarity and how it influences molecular conformation through intramolecular hydrogen bonding3.
Chemical Reactions and Properties
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine undergoes a range of chemical reactions, including nucleophilic addition, cyclization, and rearrangement reactions. The compound's reactivity is significantly influenced by the presence of the oxazoline ring, which can participate in various chemical transformations. The synthesis of novel heterocyclic scaffolds from 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the compound's utility as a versatile template for producing diverse chemical structures (Amareshwar et al., 2011)4.
Physical Properties Analysis
The physical properties of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, such as melting point, solubility, and crystallinity, are crucial for its application in chemical synthesis and material science. These properties are determined by the compound's molecular structure and the intermolecular interactions within its crystals. Research focusing on similar compounds provides insights into how molecular conformations and crystal packing influence physical properties5.
Chemical Properties Analysis
The chemical properties of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by its functional groups and molecular structure. The presence of the oxazoline ring and the phenyl substituent plays a significant role in the compound's chemical behavior, affecting its participation in organic reactions and its potential as a building block in organic synthesis6.
Scientific Research Applications
Chemical Synthesis and Reactions
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine has been identified in studies focusing on chemical synthesis and reactions. It has been found as a side product in the activation of N-benzoyl-2-alkylserines and in the aminolysis of these compounds. This process leads to the formation of 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5 carboxylic acids, showcasing its role in organic synthesis (Kaminski et al., 2001).
Molecular Structure Studies
In molecular structure studies, this compound has been synthesized and analyzed to understand its structural properties. For example, research involving the synthesis of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine provided insights into the molecular conformation influenced by intramolecular hydrogen bonds and π–π stacking interactions (Karczmarzyk et al., 2011).
Catalysis in Organic Synthesis
The compound is also involved in catalysis research. For example, it has been used in the hydroxyapatite catalyzed synthesis of 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines, highlighting its role in facilitating certain organic reactions (Thirunarayanan, 2014).
Polymer Chemistry
In polymer chemistry, 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is utilized for functionalizing polymers. A study on anionic synthesis of aromatic carboxyl functionalized polymers highlights its use in chain-end functionalization of poly(styryl)lithium (Summers & Quirk, 1996).
Future Directions
properties
IUPAC Name |
4-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPLELNWIASCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442986 |
Source
|
Record name | Rexamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
CAS RN |
52883-35-9 |
Source
|
Record name | Rexamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.